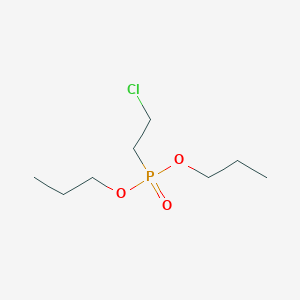
Dipropyl (2-chloroethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C8H18ClO3P It is characterized by the presence of a phosphonate group bonded to a 2-chloroethyl moiety and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethanol with dipropyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-chloroethanol+dipropyl phosphite→dipropyl (2-chloroethyl)phosphonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl (2-chloroethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phosphonate group can be oxidized under specific conditions to form phosphonic acids or other oxidized products.
Reduction Reactions: Reduction of the phosphonate group can lead to the formation of phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Substituted phosphonates with various functional groups.
Oxidation Reactions: Phosphonic acids and their derivatives.
Reduction Reactions: Phosphines and related compounds.
Aplicaciones Científicas De Investigación
Dipropyl (2-chloroethyl)phosphonate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dipropyl (2-chloroethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-chloroethyl)phosphonate
- Dimethyl (2-chloroethyl)phosphonate
- Dipropyl (2-bromoethyl)phosphonate
Uniqueness
Dipropyl (2-chloroethyl)phosphonate is unique due to its specific combination of the 2-chloroethyl group and dipropyl phosphonate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the presence of the 2-chloroethyl group allows for selective nucleophilic substitution reactions, while the dipropyl groups provide hydrophobic characteristics that can influence solubility and reactivity.
Propiedades
Número CAS |
88093-47-4 |
|---|---|
Fórmula molecular |
C8H18ClO3P |
Peso molecular |
228.65 g/mol |
Nombre IUPAC |
1-[2-chloroethyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H18ClO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-8H2,1-2H3 |
Clave InChI |
PJQZYKHYNMLWGF-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CCCl)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)


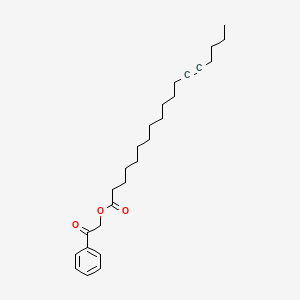
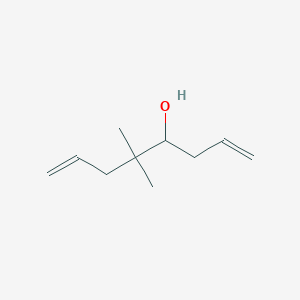
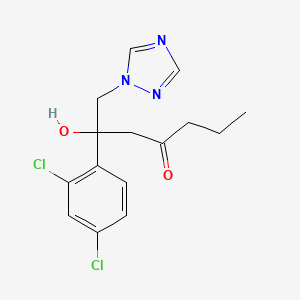
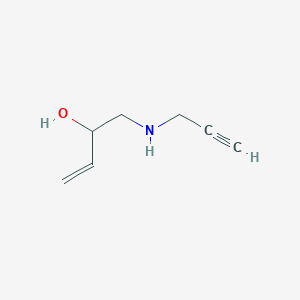
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
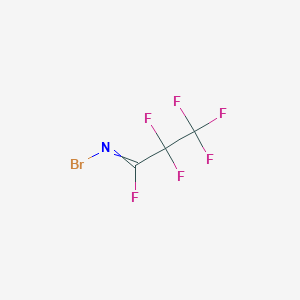
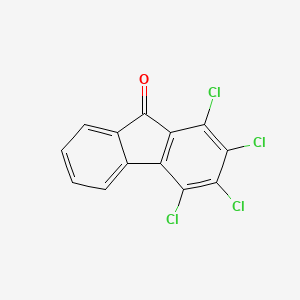
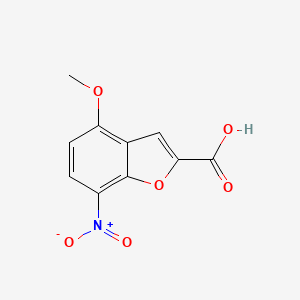
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
